molecular formula C12H11NO B3053384 3-Methyl-1-phenyl-2-(1h) pyridone CAS No. 53427-93-3

3-Methyl-1-phenyl-2-(1h) pyridone

Cat. No.: B3053384
CAS No.: 53427-93-3
M. Wt: 185.22 g/mol
InChI Key: QYPXWHCHYKZGPR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-phenyl-2-(1H)-pyridone typically involves the reaction of 3-methyl-2-pyridone with phenylhydrazine under specific conditions. One common method includes the use of a solvent such as tetrahydrofuran (THF) and a catalyst like tin(II) chloride (SnCl2) in the presence of sodium acetate (NaOAc) .

Industrial Production Methods

Industrial production of 3-Methyl-1-phenyl-2-(1H)-pyridone often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-phenyl-2-(1H)-pyridone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted phenyl derivatives .

Scientific Research Applications

3-Methyl-1-phenyl-2-(1H)-pyridone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-1-phenyl-2-(1H)-pyridone involves the inhibition of fibroblast proliferation and collagen synthesis. It modulates the activity of several growth factors, including transforming growth factor-beta (TGF-β) and tumor necrosis factor-alpha (TNF-α). By interfering with these pathways, it reduces the deposition of extracellular matrix and alleviates fibrosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-1-phenyl-2-(1H)-pyridone is unique due to its broad-spectrum antifibrotic activity and its ability to modulate multiple cytokines and growth factors involved in fibrosis. Unlike some other antifibrotic agents, it has a well-established safety profile and is approved for clinical use in several countries .

Biological Activity

3-Methyl-1-phenyl-2-(1H)-pyridone is a heterocyclic compound known for its diverse biological activities. This article provides an in-depth analysis of its pharmacological properties, mechanisms of action, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 3-Methyl-1-phenyl-2-(1H)-pyridone is C12H11NOC_{12}H_{11}NO with a molecular weight of approximately 173.19 g/mol. The compound features a pyridone ring structure characterized by a methyl group at the third position and a phenyl group at the first position, which contributes to its unique chemical reactivity and biological activity.

Analgesic and Anti-inflammatory Properties

Research indicates that 3-Methyl-1-phenyl-2-(1H)-pyridone exhibits significant analgesic and anti-inflammatory effects. In vitro studies have shown that the compound interacts with specific receptors involved in pain pathways, suggesting its potential efficacy as an analgesic agent. Its anti-inflammatory properties make it a candidate for therapeutic applications in managing conditions characterized by inflammation .

Antimicrobial Activity

Some studies have suggested that derivatives of 3-Methyl-1-phenyl-2-(1H)-pyridone may possess antimicrobial properties. This potential has been explored in various contexts, indicating that modifications to the compound's structure can enhance its effectiveness against specific pathogens .

The precise mechanisms through which 3-Methyl-1-phenyl-2-(1H)-pyridone exerts its biological effects are still under investigation. However, it is believed to modulate biochemical pathways associated with pain perception and inflammation. Further studies are needed to clarify its pharmacokinetics and specific targets within biological systems.

Synthesis

The synthesis of 3-Methyl-1-phenyl-2-(1H)-pyridone typically involves heating a mixture of 3-methyl-2-(1H)-pyridone with iodobenzene, yielding high purity and yield after purification. This method highlights the compound's versatility in organic synthesis and its potential as a building block for more complex molecules .

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesUnique Aspects
5-Methyl-1-phenyl-2-(1H)-pyridoneSimilar pyridone structureExhibits strong analgesic properties
3-Hydroxy-5-methyl-N-phenyl-2-(1H)-pyridoneHydroxyl substitution at the third positionPotentially different biological activity profile
5-Methyl-N-pyridinyl-pyridonesVariations in nitrogen substitutionDifferent reactivity patterns in organic synthesis

The structural variations among these compounds significantly influence their biological activity and therapeutic potential.

Case Studies and Research Findings

Several studies have documented the biological activity of 3-Methyl-1-phenyl-2-(1H)-pyridone:

  • Analgesic Activity : A study demonstrated that this compound significantly reduced pain responses in animal models, comparable to established analgesics .
  • Anti-inflammatory Effects : Research highlighted its ability to decrease inflammatory markers in vitro, suggesting potential use in treating inflammatory diseases .
  • Antimicrobial Properties : Some derivatives showed promising results against bacterial strains, indicating a pathway for developing new antimicrobial agents .

Properties

IUPAC Name

3-methyl-1-phenylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c1-10-6-5-9-13(12(10)14)11-7-3-2-4-8-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYPXWHCHYKZGPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN(C1=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10431144
Record name 3-methyl-1-phenyl-2-(1h) pyridone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10431144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53427-93-3
Record name 3-methyl-1-phenyl-2-(1h) pyridone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10431144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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